

"1-(2,3-Dimethoxyphenyl)propan-2-ol" potential biological activities

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Compound of Interest

Compound Name: 1-(2,3-Dimethoxyphenyl)propan-2-ol

CAS No.: 33414-37-8

Cat. No.: B13610679

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Technical Monograph: 1-(2,3-Dimethoxyphenyl)propan-2-ol Pharmacological Potential, Metabolic Significance, and Analytical Characterization

Part 1: Executive Summary & Chemical Profile

1-(2,3-Dimethoxyphenyl)propan-2-ol is a secondary alcohol belonging to the phenylpropanoid class. While often overshadowed by its regioisomers (such as the 3,4-dimethoxy "veratryl" derivatives or the 2,5-dimethoxy "hydroquinone" series), the 2,3-isomer represents a critical metabolic node in the biotransformation of specific ortho-substituted phenethylamines.

In drug development and forensic toxicology, this compound serves as a primary Phase I metabolite marker for the deamination of 2,3-Dimethoxyamphetamine (2,3-DMA). Its biological profile is characterized by a shift from the psychoactive potential of its parent amine to a

sedative, membrane-disrupting, and excretable phenotype typical of short-chain aromatic alcohols.

Chemical Identity

Property	Data
IUPAC Name	1-(2,3-Dimethoxyphenyl)propan-2-ol
Molecular Formula	C ₁₁ H ₁₆ O ₃
Molecular Weight	196.24 g/mol
LogP (Predicted)	~1.8 - 2.1 (Moderate Lipophilicity)
H-Bond Donors	1 (Secondary Alcohol)
H-Bond Acceptors	3 (2 Methoxy oxygens, 1 Hydroxyl oxygen)
Key Structural Feature	Ortho-dimethoxy substitution creates steric crowding, influencing metabolic stability compared to meta/para isomers.[1]

Part 2: Potential Biological Activities

The biological activity of **1-(2,3-dimethoxyphenyl)propan-2-ol** must be understood through two lenses: its intrinsic pharmacological properties as a phenylpropanol and its role as a metabolic deactivation product.

Metabolic Deactivation & Detoxification (Primary Activity)

The most significant biological "activity" of this compound is its role as the detoxification product of 2,3-DMA.

- Mechanism: Oxidative deamination of the parent amine yields the intermediate ketone (1-(2,3-dimethoxyphenyl)propan-2-one), which is rapidly reduced by cytosolic carbonyl reductases to the alcohol.

- **Pharmacological Consequence:** This conversion abolishes the affinity for 5-HT_{2A} receptors (serotonergic activity), effectively terminating the psychoactive signal.
- **Excretion:** The secondary hydroxyl group serves as a "handle" for Phase II conjugation (Glucuronidation via UGT enzymes), facilitating renal excretion.

Membrane Disruption & Antimicrobial Potential

Like many lipophilic phenylpropanoids (e.g., phenoxyethanol, benzyl alcohol derivatives), this molecule exhibits non-specific membrane interactions.

- **Activity:** Weak to moderate antimicrobial efficacy.
- **Mechanism:** The amphiphilic nature allows partition into the lipid bilayer of microbial cell membranes, increasing permeability and disrupting ion gradients.
- **Selectivity:** Likely higher activity against Gram-positive bacteria due to the absence of an outer membrane, though the 2,3-dimethoxy steric bulk may limit penetration compared to simpler analogs.

Local Anesthetic & Sedative Properties (Predicted)

Structural analogs of phenylpropan-2-ol are known to possess mild local anesthetic activity.

- **Sodium Channel Blockade:** The lipophilic aromatic ring and the polar hydroxyl group mimic the pharmacophore of local anesthetics (though lacking the amide/ester linkage). This can lead to weak, reversible inhibition of voltage-gated sodium channels (Nav).
- **Sedation:** At high systemic concentrations, phenylpropanols can act as mild CNS depressants, likely via modulation of GABA_A receptors or non-specific neuronal membrane stabilization.

Enzyme Inhibition (CYP450 Interaction)

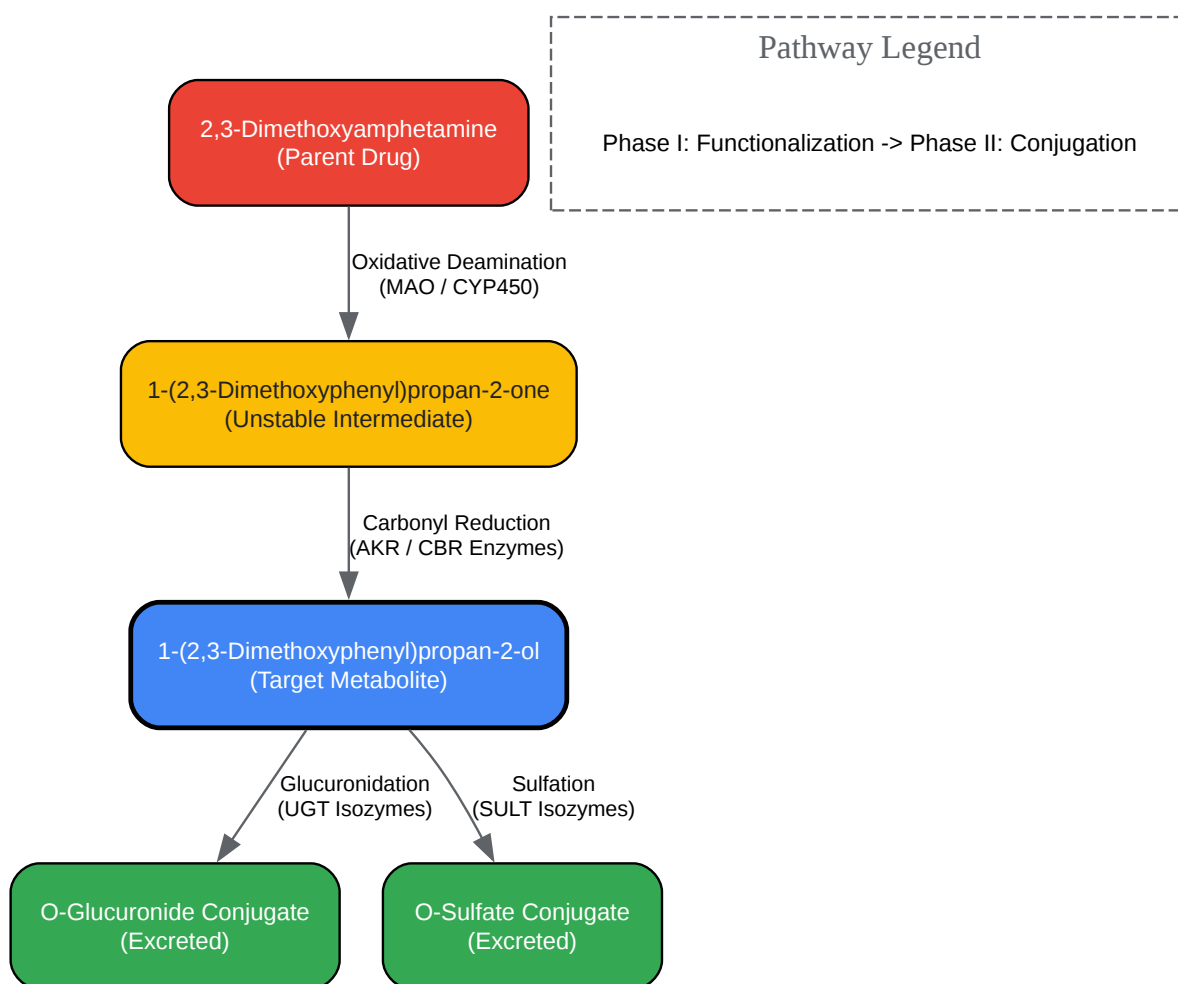
As a substrate for metabolic enzymes, the compound may act as a competitive inhibitor.

- **Target:** CYP2D6 and CYP3A4.

- Mechanism: The methoxy groups are potential sites for O-demethylation. High concentrations of the alcohol may competitively inhibit the metabolism of other co-administered drugs sharing these pathways.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the formation of **1-(2,3-dimethoxyphenyl)propan-2-ol** from its parent amine and its subsequent clearance.



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Figure 1: Biotransformation pathway of 2,3-DMA showing the central role of the alcohol metabolite.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Reduction of Ketone)

Objective: To synthesize a high-purity reference standard of **1-(2,3-dimethoxyphenyl)propan-2-ol** for analytical validation.

Reagents:

- 1-(2,3-dimethoxyphenyl)propan-2-one (Precursor)
- Sodium Borohydride (NaBH₄) (Reducing Agent)
- Methanol (Solvent)
- Hydrochloric Acid (1M)

Methodology:

- Preparation: Dissolve 10 mmol of 1-(2,3-dimethoxyphenyl)propan-2-one in 30 mL of anhydrous methanol in a round-bottom flask. Chill to 0°C in an ice bath.
- Reduction: Slowly add 15 mmol of NaBH₄ in small portions over 20 minutes. The reaction is exothermic; maintain temperature <10°C.
- Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor consumption of the ketone via TLC (Silica gel, Hexane:EtOAc 7:3).
- Quenching: Carefully quench the excess hydride by dropwise addition of 1M HCl until pH ~3.
- Extraction: Evaporate methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (3 x 20 mL).
- Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
- Validation: Confirm structure via ¹H-NMR (diagnostic multiplet for CH-OH at ~3.9-4.1 ppm) and GC-MS.

Protocol B: In Vitro Glucuronidation Assay

Objective: To confirm the metabolic stability and Phase II conjugation of the alcohol.

Reagents:

- Pooled Human Liver Microsomes (HLM)[2]
- UDP-glucuronic acid (UDPGA) (Cofactor)
- Alamethicin (Pore-forming agent)
- Magnesium Chloride (MgCl_2)

Workflow:

- Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (50 $\mu\text{g}/\text{mg}$ protein) on ice for 15 min to permeabilize the microsomal membrane.
- Incubation: Mix activated HLM, MgCl_2 (5 mM), and the test compound (50 μM) in Phosphate Buffer (pH 7.4).
- Start: Initiate reaction by adding UDPGA (2 mM). Incubate at 37°C.
- Sampling: At T=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile containing an internal standard.
- Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS/MS. Look for the mass shift of +176 Da (Glucuronide moiety).

Part 5: Analytical Data Summary

Technique	Diagnostic Feature	Interpretation
GC-MS (EI)	m/z 152 (Base Peak)	Alpha-cleavage loss of the hydroxyethyl group (C ₂ H ₅ O), leaving the stable dimethoxybenzyl cation.
GC-MS (EI)	m/z 196 (Molecular Ion)	Weak intensity, typical for alcohols.
¹ H-NMR	δ 3.80, 3.85 (Singlets)	Two distinct methoxy groups due to the asymmetric environment (2,3-substitution).
¹ H-NMR	δ 1.15 (Doublet)	Methyl group of the propyl chain (CH ₃ -CH).

References

- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextualizes the synthesis and activity of 2,3-DMA).
- Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Standard reference for metabolic pathways of phenethylamines).
- Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone...". Journal of Mass Spectrometry, 45(10), 1118-1129. (Illustrates the ketone-to-alcohol reduction pathway common to this class).
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Risk Assessment of Phenethylamine Derivatives. (Provides toxicological context for dimethoxy-substituted amphetamines).
- PubChem Compound Summary. (2024). 1-(2,3-Dimethoxyphenyl)propan-2-amine.[1] (Data on the parent compound and related isomers).

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Sources

- [1. 2,3-Dimethoxyamphetamine - Wikipedia \[en.wikipedia.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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